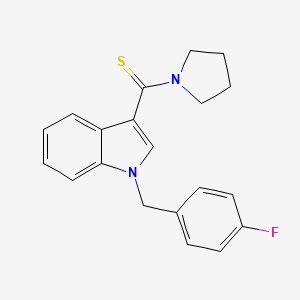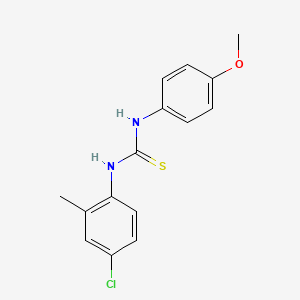
1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as THJ-018 and is known for its psychoactive effects. This compound has gained a lot of attention in the scientific community due to its potential applications in research studies.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to have effects on the central nervous system, including altered perception, mood, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole in lab experiments include its potency and selectivity for cannabinoid receptors. However, its limitations include its potential toxicity and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole. These include further studies on its mechanism of action, as well as its potential therapeutic applications. There is also a need for more research on the long-term effects of this compound, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole involves the reaction of 1-pyrrolidinecarbothioamide with 4-fluorobenzyl bromide in the presence of a base. This is followed by the reaction of the resulting intermediate with indole in the presence of a Lewis acid catalyst. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been widely used in scientific research studies. It has been used as a reference standard in forensic analysis and toxicology studies. It has also been used to study the effects of synthetic cannabinoids on the human body.
Propriétés
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-16-9-7-15(8-10-16)13-23-14-18(17-5-1-2-6-19(17)23)20(24)22-11-3-4-12-22/h1-2,5-10,14H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMIKZGRUWHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorobenzyl)-1H-indol-3-yl](pyrrolidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)


![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5753623.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)

![N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5753665.png)

